molecular formula C9H20ClNS B1431226 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride CAS No. 1366664-45-0

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1431226
CAS No.: 1366664-45-0
M. Wt: 209.78 g/mol
InChI Key: KZLSRRGYIDOMPP-UHFFFAOYSA-N
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Description

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H19NS·HCl and a molecular weight of 209.79 g/mol . Its CAS Registry Number is 1249752-33-7 . This compound belongs to the piperidine chemical class, which is a common structural motif and versatile building block in medicinal chemistry and organic synthesis. Piperidine derivatives are of significant value in pharmaceutical research for the development of novel therapeutic agents . They serve as key synthetic intermediates and are frequently explored as modulators for various biological targets, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a protein of interest in the treatment of inflammatory and autoimmune diseases . The structure of this compound, featuring a piperidine ring substituted with an isopropylsulfanylmethyl group, makes it a valuable intermediate for constructing more complex molecules. The hydrochloride salt form typically offers improved stability and handling characteristics compared to the free base. As with many specialized research chemicals, this product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-(propan-2-ylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS.ClH/c1-8(2)11-7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLSRRGYIDOMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Piperidine and Propan-2-ylsulfanyl Methyl Chloride

The most commonly reported and industrially relevant method involves the reaction of piperidine with propan-2-ylsulfanyl methyl chloride under basic conditions. The base, such as sodium hydroxide or potassium carbonate, deprotonates the piperidine nitrogen, enhancing its nucleophilicity and enabling it to attack the electrophilic carbon in the alkyl chloride.

General Reaction Scheme:

$$
\text{Piperidine} + \text{Propan-2-ylsulfanyl methyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{4-[(Propan-2-ylsulfanyl)methyl]piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$

  • Reaction conditions: Typically performed in an aqueous or organic solvent with stirring at ambient or slightly elevated temperature.
  • Base: Sodium hydroxide or potassium carbonate.
  • Purification: The crude product is purified by recrystallization or chromatographic methods.
  • Final step: Conversion to the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

This method is scalable and commonly used in industrial synthesis with optimization of reaction parameters to maximize yield and purity.

Alternative Synthetic Approaches

While the nucleophilic substitution route is predominant, alternative strategies involve the modification of sulfur-containing intermediates or the use of thiol precursors. For example, related piperidine derivatives have been synthesized via nucleophilic substitution of piperidine-4-thiol with various chlorinated aromatic or heterocyclic compounds, although these are more relevant to analogs rather than the exact compound .

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Purification Method Remarks
Nucleophilic substitution with propan-2-ylsulfanyl methyl chloride Piperidine, propan-2-ylsulfanyl methyl chloride, NaOH or K2CO3 Ambient to mild heating, aqueous or organic solvent 70-85% Recrystallization or chromatography Most common, scalable, industrially optimized
Thiol substitution on piperidine-4-thiol (related analogs) Piperidine-4-thiol, chlorinated heterocycles Varies, often organic solvent, base present Variable Chromatography Used for analog synthesis, less common for target compound

Research Findings and Optimization Notes

  • Base selection: Sodium hydroxide and potassium carbonate are effective; choice depends on solvent compatibility and desired reaction rate.
  • Solvent effects: Polar aprotic solvents can enhance nucleophilicity and reaction efficiency.
  • Temperature control: Mild heating (30–60°C) often improves yield without promoting side reactions.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity hydrochloride salts.
  • Industrial scale: Optimization focuses on reagent stoichiometry, reaction time, and purification to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride serves as a crucial building block for synthesizing novel pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against various diseases:

  • Anticancer Activity : Compounds derived from piperidine structures have demonstrated efficacy in inhibiting the growth of cancer cells, highlighting their potential in oncology.
  • Antiviral Properties : Certain derivatives have shown the ability to inhibit viral replication, suggesting applications in treating viral infections.
  • Antimicrobial Action : Research indicates that piperidine derivatives can combat bacterial and fungal infections, making them candidates for developing new antibiotics .
  • Neurological Applications : Interaction studies suggest that this compound may influence neurotransmitter systems, indicating potential uses in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment .

Chemical Biology

In chemical biology, this compound is used to investigate biological interactions at the molecular level:

  • Binding Affinity Studies : Research focuses on understanding how this compound interacts with various enzymes and receptors, which is essential for elucidating its mechanism of action.
  • Signal Transduction Pathways : Preliminary data suggest significant interactions with neurotransmitter systems, which could inform its therapeutic effects on mood disorders and neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using piperidine and propan-2-ylsulfanyl methyl chloride under basic conditions. This synthetic pathway can be optimized for higher yields in industrial settings.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound, each exhibiting distinct biological properties:

Compound NameStructureUnique Features
4-Methylpiperidine hydrochlorideC₆H₁₄ClNLacks sulfur substituent; simpler structure
3-(Propan-2-yloxy)phenylmethylpiperidineC₁₁H₁₅NOContains an ether instead of a thioether
4-(Thiomethyl)piperidineC₇H₁₃NSSimilar sulfur-containing group but lacks additional substituents

The unique combination of functional groups in this compound may impart distinct biological activities not observed in simpler or structurally related compounds, enhancing its utility in medicinal chemistry and drug development.

Case Studies and Research Findings

Research studies have documented the pharmacological profiles of compounds related to this compound:

  • Antibacterial Activity : A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis using derivatives of piperidine .
  • Enzyme Inhibition : Investigations into enzyme inhibitory activities revealed that certain derivatives effectively inhibit acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .
  • Pharmacological Potential : The sulfamoyl moiety present in some derivatives has been linked to diverse therapeutic potentials, including diuretic action and cancer chemotherapy .

Mechanism of Action

The mechanism of action of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Notable Properties
4-[(Propan-2-ylsulfanyl)methyl]piperidine HCl C₉H₁₈ClNS 219.76* Propan-2-ylsulfanyl methyl Higher lipophilicity due to sulfur; moderate solubility in polar solvents
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Bulky aromatic groups reduce solubility; increased steric hindrance
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl C₁₄H₁₉ClNO•HCl 296.23 Chloro-isopropylphenoxy Enhanced electrophilicity from Cl; potential for π-π interactions
4-[(3-methylbutoxy)methyl]piperidine HCl C₁₁H₂₂ClNO 219.75 3-Methylbutoxymethyl Branched alkyl chain improves lipid solubility; flexible conformation
4-[[(2-Chloro-6-fluorophenyl)methoxy]methyl]piperidine HCl C₁₃H₁₆ClFNO•HCl 316.73 Chloro-fluorophenyl methoxymethyl Halogenated aryl group enhances binding affinity to hydrophobic pockets

*Calculated based on standard atomic weights.

Key Observations :

  • Lipophilicity : The sulfanyl group in the target compound increases lipophilicity compared to oxygen-based ethers (e.g., 4-[(3-methylbutoxy)methyl]piperidine HCl) due to sulfur’s lower electronegativity .
  • Solubility : Bulky substituents (e.g., diphenylmethoxy in ) reduce aqueous solubility, whereas smaller alkyl chains (e.g., 3-methylbutoxy in ) enhance solubility in organic solvents.
  • Reactivity: Halogenated derivatives (e.g., 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl ) exhibit higher electrophilicity, favoring nucleophilic substitution reactions.

Pharmacological and Toxicological Profiles

Key Observations :

  • Safety Gaps : Most analogs lack detailed toxicological data, highlighting the need for rigorous testing for the target compound .
  • Regulatory Status : Only 4-(Diphenylmethoxy)piperidine HCl is listed in the IECSC, suggesting compliance with Chinese chemical regulations .

Biological Activity

4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride is a compound with potential pharmacological applications, particularly in the modulation of biochemical pathways. Its unique structure allows it to interact with various biomolecules, influencing cellular functions and metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in enzyme activity and gene expression, impacting various metabolic pathways.

Biochemical Interactions

  • Enzyme Modulation : The compound has been shown to bind to certain enzymes, potentially acting as an inhibitor or activator depending on the context of its interaction. This binding can induce conformational changes in enzymes, affecting their activity and influencing downstream signaling pathways.
  • Gene Expression : It can also modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and overall cell function.

Cellular Effects

This compound exhibits significant effects on various cell types:

Cell Signaling

The compound influences key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it can impact pathways involved in cellular growth and apoptosis.

Metabolic Pathways

The compound interacts with metabolic enzymes, affecting the rates of biochemical reactions and altering metabolite levels. This can lead to changes in metabolic homeostasis, which is crucial for maintaining normal cellular functions.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, the compound may enhance cellular functions and metabolic processes.
  • High Doses : Conversely, higher doses can induce toxicity, leading to cellular stress and apoptosis. This highlights the importance of identifying a therapeutic window for its application.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential:

Transport and Distribution

The compound is transported within cells via specific transporters and binding proteins, which facilitate its localization to target compartments where it exerts its effects.

Stability

In laboratory settings, the stability of this compound under standard storage conditions has been confirmed; however, its biological activity may diminish over time if not properly managed.

Case Studies

Several studies have documented the biological effects of this compound:

  • In vitro Studies : Research has demonstrated that this compound can significantly alter cell signaling pathways in various cancer cell lines, suggesting potential applications in cancer therapy.
  • Animal Models : Animal studies have shown that different dosages can lead to varying outcomes, reinforcing the need for careful dosage regulation during therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : React piperidine with propan-2-ylsulfanyl methyl chloride (or equivalent electrophile) under basic conditions (e.g., triethylamine or NaOH in dichloromethane), as described for structurally similar sulfanyl-substituted piperidines .
  • Step 2 : Purify the crude product via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts .
  • Step 3 : Confirm purity via HPLC or NMR, ensuring residual solvents and impurities are below 1% .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Monitor degradation via periodic HPLC analysis. Use mass spectrometry to identify degradation products (e.g., oxidation of the sulfide group to sulfoxide) .
  • Avoid exposure to strong oxidizers and moisture, as sulfides are prone to oxidation and hydrolysis .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to verify the piperidine ring conformation, sulfide linkage, and absence of tautomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways and optimizing synthesis?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model the reaction mechanism, identifying transition states and energy barriers for key steps like nucleophilic substitution at the piperidine nitrogen .
  • Apply cheminformatics tools to screen solvent/reagent combinations for improved yield. For example, predict solvent polarity effects on reaction kinetics using COSMO-RS simulations .
  • Validate predictions experimentally, iterating between computation and lab trials to refine conditions .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Ensure consistent compound purity across studies (e.g., via orthogonal analytical methods) .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing the sulfanyl group with sulfonyl or oxygen-based linkers) to isolate the functional group responsible for observed bioactivity .
  • Meta-Analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Process Optimization : Adjust stoichiometry (e.g., excess piperidine to drive substitution) and use flow chemistry to enhance mixing and heat transfer, reducing side reactions like over-alkylation .
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
  • Byproduct Recycling : Design a workup protocol (e.g., acid-base extraction) to recover unreacted starting materials from waste streams .

Q. What are the implications of the compound’s sulfide group in redox-mediated toxicity studies?

  • Methodology :

  • In Vitro Assays : Expose the compound to hepatic microsomes or hydrogen peroxide to simulate oxidative metabolism. Quantify sulfoxide/sulfone metabolites via LC-MS .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell cultures to measure reactive oxygen species (ROS) generation linked to sulfide oxidation .
  • Comparative Studies : Test analogs with oxidation-resistant groups (e.g., methylene or ether linkers) to isolate sulfide-specific toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.